While the specific synthesis of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not detailed in the provided abstracts, research on related spirohydantoins reveals a general synthesis approach. This approach commonly involves a C-N coupling reaction as a key step. High-throughput experimentation techniques have been instrumental in optimizing these C-N coupling conditions for efficient synthesis of various spirohydantoin derivatives [].
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione likely acts by inhibiting the hypoxia-inducible factor prolyl hydroxylase (HIF PHD) family of enzymes []. While the exact mechanism is not detailed, it's plausible that this compound binds to the active site of HIF PHDs, preventing the hydroxylation of HIF-α. This inhibition stabilizes HIF-α, allowing it to activate the transcription of erythropoietin (EPO), a hormone crucial for red blood cell production. This mechanism suggests potential for treating anemia.
Research suggests that 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, or closely related derivatives within the spirohydantoin class, could potentially be used in the treatment of anemia []. These compounds exhibit a short-acting pan-inhibitory effect on HIF PHD1-3, leading to a robust upregulation of EPO in various preclinical species. This activity profile makes them potentially attractive candidates for short-acting HIF PHD inhibitors for anemia treatment.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4